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molecular formula C14H22N4O2 B8556121 N-(3-(4-Methylpiperazin-1-YL)propyl)-2-nitroaniline CAS No. 21263-70-7

N-(3-(4-Methylpiperazin-1-YL)propyl)-2-nitroaniline

Cat. No. B8556121
M. Wt: 278.35 g/mol
InChI Key: RODMCJCFJLTJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04002623

Procedure details

To a mechanically stirred solution of stannous chloride (1060 g., 4.71 mole) in concentrated hydrochloric acid (1200 ml.), under nitrogen, was added a solution of 2-[3-(4-methyl-1-piperazinyl)propylamino]nitrobenzene (438 g., 1.57 mole) in conc. HCl (800 ml.) at a rate sufficient to maintain the reaction temperature at 55°-60° C. The addition took place over about 1.5 hours. The heavy white precipitate which formed during the course of the addition, was stirred for an additional 1 hour. The reaction mixture was then filtered and the resultant white solid was dissolved in 3 liters of water. An equal volume of chloroform was added, the mixture was cooled to 50° C. and adjusted to pH 10, with 50% KOH. The organic layer was separated, and the cold basic aqueous phase extracted again with chloroform (1l). The organic layers were combined, dried (MgSO4) and evaporated in vacuo to give 334.8 g. of N-[3-(4-methyl-1-piperazinyl)propyl-o-phenylenediamine as a brown oil (yield 97%). A small amount of the oil was triturated with hexane. The hexane layer was cooled to 5° C. forming a tan solid which on recrystallization from benzene-hexane gave an analytical sample, m.p. 65°-67° C.
[Compound]
Name
stannous chloride
Quantity
1060 g
Type
reactant
Reaction Step One
Quantity
438 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[N+:18]([O-])=O)[CH2:4][CH2:3]1>Cl>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH2:8][CH2:9][CH2:10][NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[NH2:18])[CH2:6][CH2:7]1

Inputs

Step One
Name
stannous chloride
Quantity
1060 g
Type
reactant
Smiles
Name
Quantity
438 g
Type
reactant
Smiles
CN1CCN(CC1)CCCNC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
1200 mL
Type
solvent
Smiles
Cl
Name
Quantity
800 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred for an additional 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature at 55°-60° C
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
over about 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The heavy white precipitate which formed during the course of the addition
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
DISSOLUTION
Type
DISSOLUTION
Details
the resultant white solid was dissolved in 3 liters of water
ADDITION
Type
ADDITION
Details
An equal volume of chloroform was added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the cold basic aqueous phase extracted again with chloroform (1l)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 334.8 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CCN(CC1)CCCNC1=C(C=CC=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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